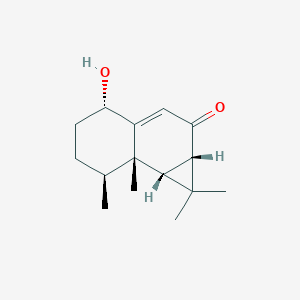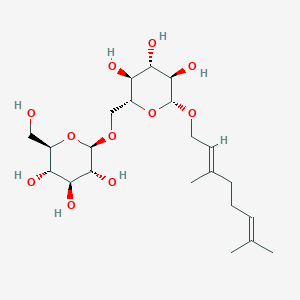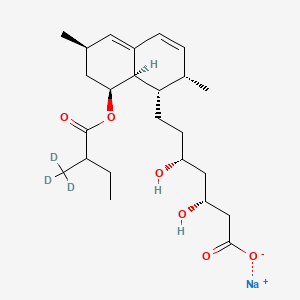
Lovastatin-d3 Hydroxy Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterium-labeled metabolite of Lovastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound is primarily used in scientific research to study cholesterol biosynthesis and the pharmacokinetics of statins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lovastatin-d3 Hydroxy Acid Sodium Salt is typically synthesized by reacting chlorstatin-d3 Hydroxy Acid with sodium hydroxide. During this reaction, the hydroxy acid undergoes proton exchange to form the sodium salt .
Industrial Production Methods
The industrial production of sodium salts of statins, including this compound, involves the use of alkali, acid, solvents, and ion exchange chromatography. The process often starts with the lactone form of the statin, which is then converted to the sodium salt using sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Lovastatin-d3 Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Lovastatin-d3 Hydroxy Acid Sodium Salt is widely used in scientific research for various applications:
Chemistry: It is used to study the mechanisms of statin drugs and their interactions with enzymes.
Biology: Researchers use it to investigate the metabolic pathways involved in cholesterol biosynthesis.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of statins.
Industry: The compound is used in the development of new cholesterol-lowering drugs and in quality control processes
Mechanism of Action
Lovastatin-d3 Hydroxy Acid Sodium Salt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound, also an HMG-CoA reductase inhibitor.
Simvastatin: A methylated derivative of Lovastatin with similar inhibitory effects on HMG-CoA reductase.
Pravastatin: Another statin with a slightly different structure but similar mechanism of action
Uniqueness
Lovastatin-d3 Hydroxy Acid Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
Properties
Molecular Formula |
C24H37NaO6 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI Key |
LXZBFUBRYYVRQJ-QRVNCVFZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


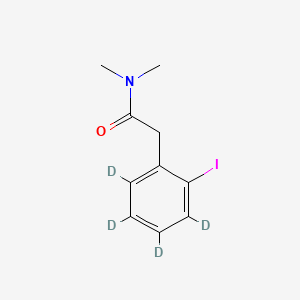
![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
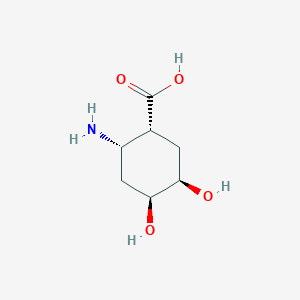
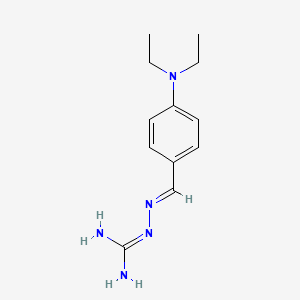
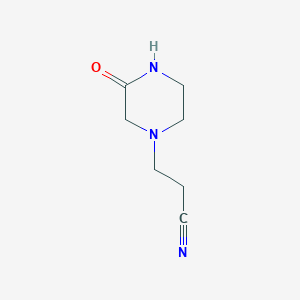
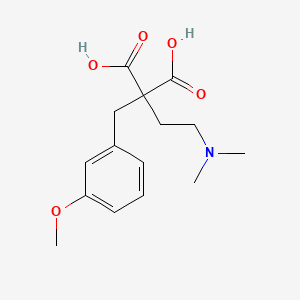


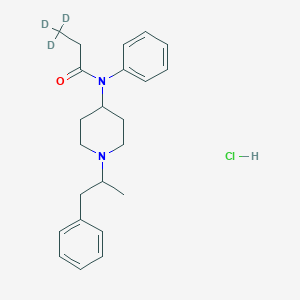
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
